

Comparative In Vivo Efficacy of DPLG3 and its Analogs in Immunomodulation

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Compound of Interest

Compound Name: DPLG3

Cat. No.: B12385057

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo efficacy of **DPLG3**, a selective immunoproteasome inhibitor, and its known analogs. The information is based on available preclinical data and aims to assist researchers in evaluating its therapeutic potential.

Executive Summary

DPLG3 is a potent and highly selective non-covalent inhibitor of the chymotryptic subunit of the immunoproteasome, $\beta 5i$ (also known as LMP7). It has demonstrated significant immunomodulatory effects in preclinical models, particularly in the context of allograft rejection. While in vitro data is available for its active analog, PKS2086, and an inactive congener, PKS2032, in vivo comparative studies are limited. This guide summarizes the current state of knowledge on the in vivo efficacy of **DPLG3** and provides a framework for comparison with its analogs based on available data.

Data Presentation

Table 1: In Vitro Inhibitory Activity of DPLG3 and its Analogs

Compound	Target	IC50 (nM)	Notes
DPLG3	Human β 5i	4.5[1]	Active
Mouse i-20S	9.4[2]		
PKS2086	Human β 5i	4.4[1]	Active Analog
PKS2032	All subunits	Inactive[1]	Inactive Congener

Table 2: In Vivo Efficacy of DPLG3 in a Mouse Model of Cardiac Allotransplantation

Treatment Group	Median Survival Time (days)	Animal Model	Dosage
Vehicle	7	BALB/c to C57BL/6 heart transplant	N/A
DPLG3	13	BALB/c to C57BL/6 heart transplant	25 mg/kg, i.p. daily for 14 days
CTLA4-Ig (single dose)	38.5	BALB/c to C57BL/6 heart transplant	N/A
DPLG3 + CTLA4-Ig (single dose)	84 (protected for >100 days on average with a 14-day DPLG3 program)[2]	BALB/c to C57BL/6 heart transplant	25 mg/kg, i.p. daily for 7 or 14 days

Note: In vivo efficacy data for PKS2086 is not currently available in the public domain.

Experimental Protocols

Heterotopic Cardiac Allotransplantation in Mice

A key in vivo model used to evaluate the efficacy of **DPLG3** is the heterotopic cardiac allotransplantation model in mice.

Objective: To assess the ability of **DPLG3** to prolong the survival of a transplanted heart from a donor mouse of a different strain.

Animal Models:

- Donor: BALB/c mice
- Recipient: C57BL/6 mice

Surgical Procedure:

- The donor mouse is anesthetized, and the heart is surgically removed.
- The recipient mouse is anesthetized, and the donor heart is transplanted into the recipient's abdomen.
- The aorta of the donor heart is connected to the recipient's abdominal aorta, and the pulmonary artery of the donor heart is connected to the recipient's inferior vena cava.

Treatment Regimen:

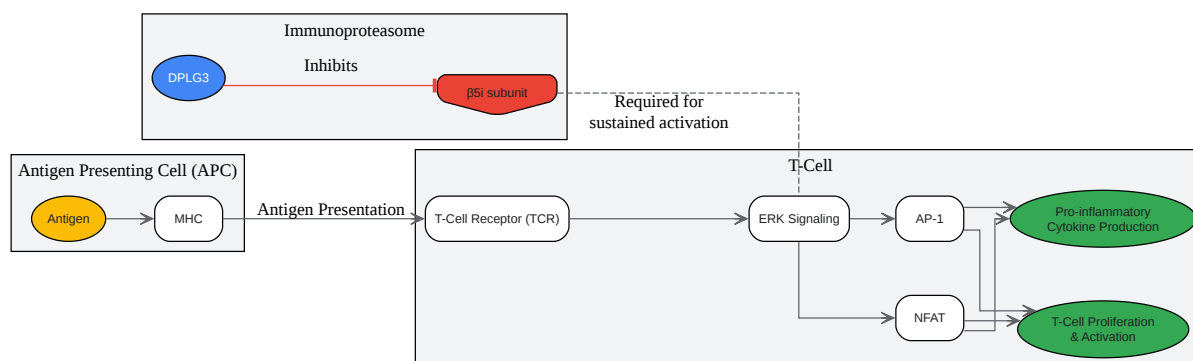
- **DPLG3** is administered via intraperitoneal (i.p.) injection at a dose of 25 mg/kg daily.
- Treatment is initiated on the day of transplantation and continued for a specified period (e.g., 7 or 14 days).
- In combination therapy studies, a single dose of CTLA4-Ig is administered.

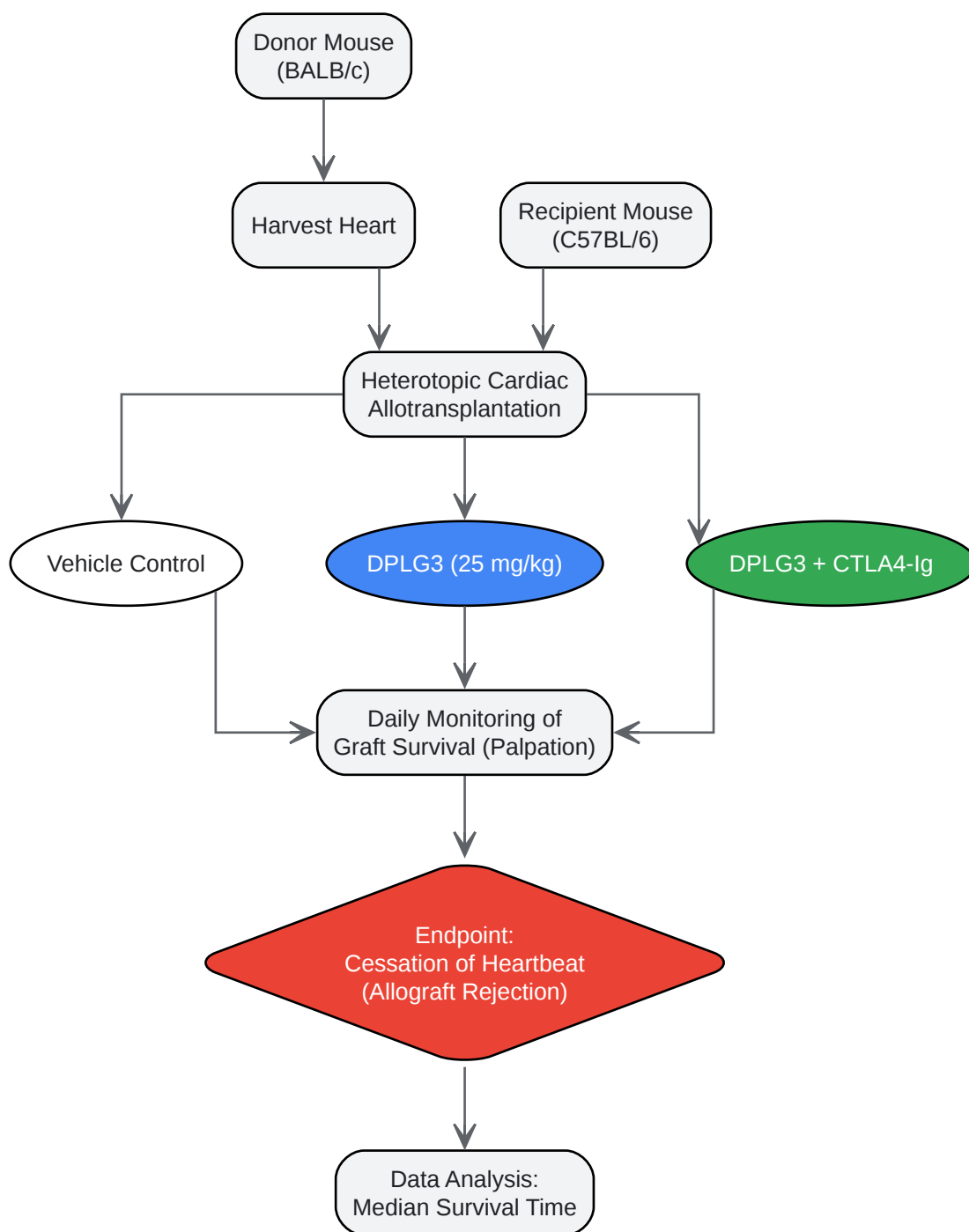
Efficacy Endpoint:

- The primary endpoint is the survival of the transplanted heart, which is monitored daily by palpation of the abdomen to check for a heartbeat.
- Rejection is defined as the cessation of a palpable heartbeat.

Mandatory Visualization

DPLG3 Signaling Pathway in T-Cell Regulation





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References

- 1. Brief treatment with a highly selective immunoproteasome inhibitor promotes long-term cardiac allograft acceptance in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
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